molecular formula C11H7ClF2N2O B1480216 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one CAS No. 1271474-72-6

6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B1480216
CAS No.: 1271474-72-6
M. Wt: 256.63 g/mol
InChI Key: HTMPITBADDIDEU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one consists of a pyrimidine core with a 3-chlorophenyl group and a difluoromethyl group attached.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have generated pyrimidine derivatives demonstrating moderate activity against Gram-positive, Gram-negative bacteria, and fungi at specific concentrations. The synthesis process involves complex chemical reactions that yield compounds with potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012; Cherkupally Sanjeeva Reddy et al., 2010).

Crystal Structure Analysis

The crystal structure of derivatives of this compound, such as nuarimol (a pyrimidine fungicide), has been studied. This research highlights the molecular configuration, showcasing dihedral angles and hydrogen bonding that contribute to its stability and potential functionalities. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds (Gihaeng Kang et al., 2015).

Quantum Chemical Characterization

Quantum chemical methods have been employed to characterize hydrogen bonding sites in pyrimidine compounds derivatives. This analysis identifies major hydrogen bonding sites, providing insights into the molecular interactions and stability of these compounds. Such studies are essential for designing molecules with desired chemical properties and biological activities (Yafigui Traoré et al., 2017).

Corrosion Inhibition

Pyrimidine derivatives have been evaluated for their potential as corrosion inhibitors, demonstrating effectiveness in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical. The inhibitory efficiency of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rate (Khaled Abdelazim et al., 2021).

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMPITBADDIDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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